molecular formula C13H12N2O2 B12962501 1-(2-Methyloxirane-2-carbonyl)indoline-5-carbonitrile

1-(2-Methyloxirane-2-carbonyl)indoline-5-carbonitrile

Cat. No.: B12962501
M. Wt: 228.25 g/mol
InChI Key: FQYWNBBHWDDTPI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Methyloxirane-2-carbonyl)indoline-5-carbonitrile typically involves the reaction of indoline-5-carbonitrile with 2-methyloxirane-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Methyloxirane-2-carbonyl)indoline-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized indole derivatives .

Scientific Research Applications

1-(2-Methyloxirane-2-carbonyl)indoline-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyloxirane-2-carbonyl)indoline-5-carbonitrile involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation in cancer cells or disruption of viral replication .

Comparison with Similar Compounds

1-(2-Methyloxirane-2-carbonyl)indoline-5-carbonitrile can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

1-(2-methyloxirane-2-carbonyl)-2,3-dihydroindole-5-carbonitrile

InChI

InChI=1S/C13H12N2O2/c1-13(8-17-13)12(16)15-5-4-10-6-9(7-14)2-3-11(10)15/h2-3,6H,4-5,8H2,1H3

InChI Key

FQYWNBBHWDDTPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C(=O)N2CCC3=C2C=CC(=C3)C#N

Origin of Product

United States

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